molecular formula C14H12FN B7967230 4-(3-Fluorophenyl)indoline

4-(3-Fluorophenyl)indoline

Cat. No.: B7967230
M. Wt: 213.25 g/mol
InChI Key: DROGUDFXBJTGJJ-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)indoline is a fluorinated indoline derivative that serves as a versatile synthetic intermediate and scaffold in medicinal chemistry and drug discovery research. Researchers utilize this compound in the design and synthesis of novel bioactive molecules . Its structure, featuring both an indoline core and a meta-fluorophenyl substituent, is of significant interest for exploring structure-activity relationships, particularly in the development of compounds that interact with central nervous system targets . As a building block, it is employed in various organic synthesis transformations, including cross-coupling reactions and functional group manipulations, to create more complex molecular architectures. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(3-fluorophenyl)-2,3-dihydro-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN/c15-11-4-1-3-10(9-11)12-5-2-6-14-13(12)7-8-16-14/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DROGUDFXBJTGJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=CC=CC(=C21)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies for the Preparation of 4 3 Fluorophenyl Indoline and Its Analogues

Conventional Synthetic Routes for Indoline (B122111) Core Formation

The construction of the indoline nucleus is a fundamental step in the synthesis of 4-(3-fluorophenyl)indoline. This is typically achieved through two main approaches: cyclization reactions to form the heterocyclic ring and the reduction of indole (B1671886) precursors.

Cyclization Reactions to Construct the Heterocyclic Ring

Cyclization reactions are a cornerstone of heterocyclic chemistry, providing a direct route to the indoline framework. These reactions often involve the formation of a new carbon-nitrogen or carbon-carbon bond to close the five-membered ring.

One common strategy is the intramolecular cyclization of substituted anilines. For instance, palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds in β-arylethylamine substrates offers an efficient pathway to indoline compounds. organic-chemistry.org This method is valued for its high efficiency and the use of relatively inexpensive reagents. organic-chemistry.org Another approach involves the dearomatizing cyclization of N-acylindoles, which can be catalyzed by copper(II) triflate or trifluoromethanesulfonic acid, to produce polycyclic indolines. rwth-aachen.de

Furthermore, tandem reactions, such as the palladium-catalyzed [4+1] cycloaddition of 4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones with N-tosylhydrazones, provide a pathway to diverse indoline structures with good functional group compatibility. organic-chemistry.org These cyclization strategies are summarized in the table below.

Table 1: Selected Cyclization Reactions for Indoline Core Synthesis

Starting Material Catalyst/Reagent Key Transformation Ref.
β-arylethylamine Palladium catalyst Intramolecular C-H amination organic-chemistry.org
N-acylindoles Cu(OTf)₂ or TfOH Dearomatizing cyclization rwth-aachen.de
4-vinyl-1,4-dihydro-2H-3,1-benzoxazin-2-ones Palladium catalyst [4+1] cycloaddition organic-chemistry.org

Reduction Methodologies for Indole Precursors

The reduction of indoles to their corresponding indolines is a widely used and effective method for obtaining the indoline core. google.com A variety of reducing agents and conditions have been explored to achieve this transformation efficiently and with minimal side reactions. google.com

Historically, metal-acid combinations such as zinc dust in phosphoric acid have been employed for the chemical reduction of indole to indoline. researchgate.net This method has been shown to be effective for substituted indoles as well, albeit sometimes with lower yields. researchgate.net Another classical approach is the Birch reduction, using alkali metals like lithium, sodium, or potassium in liquid ammonia, which can selectively reduce indole-2-carboxylic acids to indoline-2-carboxylic acids. google.com

More modern methods often utilize borane complexes. For example, contacting an indole compound with a borane reagent in the presence of trifluoroacetic acid provides a rapid and high-yielding route to indolines. google.com This approach is particularly valuable as it avoids many of the side reactions associated with other reduction methods. google.com The choice of reducing agent can significantly impact the reaction's success, as summarized in the following table.

Table 2: Common Reduction Methods for Indole to Indoline Conversion

Reducing Agent Conditions Substrate Scope Ref.
Zinc dust / Phosphoric acid Heating Indole, substituted indoles researchgate.net
Lithium / Liquid ammonia Low temperature Indole-2-carboxylic acids google.com
Borane complex / Trifluoroacetic acid Mild conditions General indoles google.com

Approaches for Introducing the 3-Fluorophenyl Moiety at the C-4 Position

The introduction of the 3-fluorophenyl group at the C-4 position of the indoline ring is a critical step that often requires regioselective functionalization. The C-4 position of indole is notoriously difficult to access directly. researchgate.net Several advanced synthetic methodologies have been developed to achieve this, including directed ortho-metalation, palladium-catalyzed cross-coupling reactions, and nucleophilic aromatic substitution.

Directed Ortho-Metalation and Electrophilic Quenching Sequences

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heterocyclic compounds. wikipedia.orgunblog.fr In the context of indoline synthesis, a directing metalation group (DMG) on the indoline nitrogen or at another position can direct a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, in this case, the C-7 or a strategically placed group that can facilitate subsequent C-4 functionalization. wikipedia.orgresearchgate.net The resulting organometallic intermediate can then be quenched with an appropriate electrophile.

While direct C-4 metalation of the indoline core is challenging, this strategy can be applied to precursors or modified indoline systems. The choice of the directing group is crucial for the success of this method, with common examples including amides, carbamates, and silyl groups. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for forming carbon-carbon bonds in modern organic synthesis. mdpi.comwikipedia.org These reactions are particularly well-suited for introducing aryl groups, such as the 3-fluorophenyl moiety, onto the indoline scaffold.

The Suzuki-Miyaura coupling reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org To synthesize this compound via this method, a 4-haloindoline (e.g., 4-bromoindoline or 4-iodoindoline) would be coupled with 3-fluorophenylboronic acid. The efficiency of this reaction is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions.

The Negishi coupling reaction utilizes an organozinc reagent, which is coupled with an organic halide or triflate, also catalyzed by a palladium or nickel complex. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, this would involve the reaction of a 4-haloindoline with a (3-fluorophenyl)zinc halide. Negishi couplings are known for their high functional group tolerance and reactivity. wikipedia.org

The development of efficient palladium-catalyzed C4-arylation of indoles has been a significant area of research. nih.govacs.orgrsc.orgresearchgate.net These methods often employ a directing group at the C-3 position or on the indole nitrogen to achieve high regioselectivity for the C-4 position. researchgate.netchim.it

Table 3: Palladium-Catalyzed Cross-Coupling for C-4 Arylation of Indolines

Reaction Name Indoline Substrate Arylating Agent Catalyst System Ref.
Suzuki-Miyaura 4-Haloindoline 3-Fluorophenylboronic acid Pd catalyst, base nih.govorganic-chemistry.org
Negishi 4-Haloindoline (3-Fluorophenyl)zinc halide Pd or Ni catalyst wikipedia.orgorganic-chemistry.org

Nucleophilic Aromatic Substitution on Activated Indoline Intermediates

Nucleophilic aromatic substitution (SNA r) is another potential route for introducing the 3-fluorophenyl group. This reaction typically requires an indoline ring that is activated towards nucleophilic attack by the presence of a strong electron-withdrawing group, usually positioned ortho or para to a leaving group at the C-4 position.

In this scenario, a 4-haloindoline bearing an activating group could react with a 3-fluorophenyl nucleophile. However, achieving the necessary activation of the indoline ring for SNA r at the C-4 position can be challenging. More commonly, variations of this reaction type might involve intramolecular processes or the use of highly reactive intermediates. While less common for this specific transformation compared to cross-coupling methods, it remains a viable strategy under the right conditions.

Regioselective Functionalization of the Indoline Nitrogen and Aromatic Rings

Regioselective functionalization allows for the precise modification of specific positions on the this compound scaffold. This control is crucial for developing structure-activity relationships in drug discovery and for fine-tuning the properties of functional materials. Strategies have been developed to selectively target the indoline nitrogen and various positions on the fused aromatic ring.

The nitrogen atom of the indoline ring is a common site for functionalization. N-alkylation and N-acylation introduce a wide variety of substituents that can modulate the molecule's biological activity and physicochemical properties.

Modern methods for N-alkylation often employ transition-metal catalysts that enable the use of alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism. This approach is highly atom-economical and environmentally benign compared to traditional methods using alkyl halides. For instance, iron-catalyzed N-alkylation of indolines with various alcohols proceeds efficiently in trifluoroethanol, yielding a diverse range of N-alkylated products. nih.gov Similarly, iridium-based catalysts have been shown to facilitate the regio-selective N-alkylation of indolines in water, a green solvent, highlighting the sustainability of this approach. organic-chemistry.orgnih.gov These reactions typically exhibit high selectivity for the nitrogen atom, preventing competing C-alkylation. nih.govorganic-chemistry.org

N-acylation is generally a straightforward process accomplished using acyl chlorides or anhydrides in the presence of a base. This reaction introduces an amide functionality, which can serve as a key structural element or as a directing group for subsequent functionalization steps.

Catalyst SystemAlkylating AgentSolventProductYield (%)Reference
Tricarbonyl(cyclopentadienone) iron complexPrimary/Secondary AlcoholsTrifluoroethanolN-alkylated indolines31-99% nih.gov
Cooperative Iridium catalystPrimary AlcoholsWaterN-alkylated indolinesGood to Excellent organic-chemistry.org

This interactive table summarizes catalyst systems used for N-alkylation of indolines.

The benzene (B151609) portion of the indoline scaffold is susceptible to electrophilic aromatic substitution (EAS), a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.comresearchgate.net The inherent electronic properties of the indoline system direct the regiochemical outcome of these reactions. The fused, electron-rich pyrrolidine ring acts as an activating group, directing incoming electrophiles primarily to the C5 and C7 positions, which are para and ortho, respectively, to the nitrogen atom.

Common EAS reactions that can be applied to this compound derivatives include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., -Br, -Cl) using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Friedel-Crafts Alkylation and Acylation: Formation of new carbon-carbon bonds by introducing alkyl or acyl groups, respectively, using an alkyl/acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The substituent at the 4-position, the 3-fluorophenyl group, will also influence the substitution pattern through its own electronic and steric effects, potentially leading to complex product mixtures if conditions are not carefully controlled.

Transition-metal-catalyzed C-H activation has become a powerful and step-economical tool for the functionalization of otherwise inert C-H bonds. nih.gov This approach avoids the need for pre-functionalized starting materials, such as halogenated or boronylated derivatives. For indoline scaffolds, directing group-assisted C-H activation enables highly regioselective modifications of the benzenoid ring, particularly at the less accessible C4–C7 positions. nih.govrsc.org

A weakly coordinating group, such as a pivaloyl or an amide, can be installed on the indoline nitrogen to direct a metal catalyst (e.g., Palladium, Rhodium, Ruthenium) to a specific C-H bond. researchgate.net This strategy has been successfully employed for:

C7-Arylation: Palladium-catalyzed arylation of indolines with arylboronic acids has been achieved with high regioselectivity at the C7 position. nih.gov

C7-Alkylation and Alkenylation: Ruthenium(II) catalysts have been used for the regioselective hydroarylative coupling of indolines with internal alkynes, yielding C7-alkenylated products. researchgate.net

C4-Functionalization: While more challenging, directing groups on the pyrrole ring (at C3) have been used to achieve C4-alkenylation and arylation. nih.govchim.it

These methods provide direct access to complex, functionalized indoline derivatives that would be difficult to synthesize using traditional methods. nih.gov

PositionFunctionalizationCatalystDirecting GroupFindingReference
C7ArylationPalladium (Pd)N-AcylHigh regioselectivity for the C7-H bond. nih.gov
C7AlkenylationRuthenium (Ru)N-PivaloylAtom-economical coupling with internal alkynes. researchgate.net
C7HydroxymethylationRuthenium (Ru)N-PivaloylRegioselective addition of C7-H to formaldehyde. researchgate.net
C4AlkenylationPalladium (Pd)C3-AldehydeEnables functionalization at the less reactive C4 position. chim.it

This interactive table outlines various C-H activation strategies for indoline functionalization.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry. For this compound, chirality can arise from substituents on the pyrrolidine ring or from restricted rotation if a bulky group creates atropisomerism.

Asymmetric catalysis is the most effective strategy for achieving stereoselectivity. Chiral catalysts, such as chiral phosphoric acids (CPAs), can create a chiral environment that favors the formation of one enantiomer over the other. nih.govoaepublish.com Strategies for synthesizing chiral indoline derivatives include:

Asymmetric Dearomatization: Chiral catalysts can mediate the dearomatization of indole precursors in reactions with electrophiles, establishing chiral centers in the process. nih.gov

Catalytic Asymmetric Allylation: The N-allylation of indole precursors can be challenging due to competing C3-allylation. nih.gov A two-step protocol involving the asymmetric allylation of an indoline followed by oxidation can circumvent this issue. nih.gov Another advanced strategy involves the rhodium-catalyzed enantioselective coupling of aryl hydrazines with allenes, followed by a Fischer indolization to yield chiral N-allylic indoles. nih.gov

Stereoselective Glycosylation: The stereoselective synthesis of N- and S-β-galactosides of 4-aryl-indolyl-triazoles has been reported, demonstrating methods to control stereochemistry at the anomeric position of a sugar moiety attached to an indole-derived scaffold. mdpi.com

X-ray crystallography is often used to confirm the absolute configuration of the newly formed chiral centers. nih.govmdpi.com

Green Chemistry Methodologies for Sustainable Synthesis

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to reduce environmental impact. researchgate.net For the synthesis of indoline and its analogues, several sustainable methodologies have been developed.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter timeframes compared to conventional heating. tandfonline.comtandfonline.com This technique is an energy-efficient and rapid method for synthesizing indole derivatives. tandfonline.com

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a complex product, incorporating most of the atoms from the starting materials. rsc.org This approach enhances atom economy, reduces waste, and simplifies synthetic procedures. An innovative two-step synthesis of the indole core involving an Ugi multicomponent reaction followed by acid-induced cyclization proceeds under mild conditions without a metal catalyst. rsc.org

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a key aspect of green chemistry. organic-chemistry.org Iridium-catalyzed alkylation of indolines has been successfully performed in water, demonstrating the feasibility of complex transformations in sustainable media. organic-chemistry.org

Flow Chemistry: Continuous flow chemistry techniques offer enhanced safety, scalability, and control over reaction parameters. researchgate.net A two-step flow process has been developed for synthesizing indoline derivatives via reductive cyclization and subsequent N-alkylation, avoiding the isolation of intermediates and reducing reaction times and waste. researchgate.net

These green approaches not only minimize the environmental footprint of chemical synthesis but also often provide advantages in terms of efficiency, safety, and cost-effectiveness. researchgate.netrsc.org

Advanced Spectroscopic and Crystallographic Characterization of 4 3 Fluorophenyl Indoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. A full analysis of 4-(3-Fluorophenyl)indoline would necessitate a suite of NMR experiments.

High-Resolution ¹H NMR Spectroscopy for Proton Environments

High-resolution ¹H NMR spectroscopy would provide critical information on the electronic environment of each proton in the this compound molecule. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would reveal the connectivity of protons within the indoline (B122111) and fluorophenyl rings.

¹³C NMR Spectroscopy for Carbon Framework Analysis

To map the carbon skeleton, ¹³C NMR spectroscopy would be employed. The chemical shift of each carbon atom would indicate its hybridization and bonding environment. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

¹⁹F NMR Spectroscopy for Fluorine Environment Characterization

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is indispensable. This technique is highly sensitive to the local electronic environment of the fluorine nucleus. The ¹⁹F NMR spectrum would show a distinct signal for the fluorine atom on the phenyl ring, and its chemical shift and coupling to neighboring protons (H-F coupling) would confirm its position.

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

A comprehensive structural assignment would require two-dimensional (2D) NMR techniques. These experiments provide correlational data that unveil the intricate network of atomic connections.

COSY (Correlation Spectroscopy): Would establish proton-proton (¹H-¹H) coupling networks, identifying adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms (¹H-¹³C).

HMBC (Heteronuclear Multiple Bond Correlation): Would reveal longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting the indoline and fluorophenyl fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which is vital for determining the molecule's stereochemistry and conformation.

Without experimental data, a representative data table for the NMR analysis of this compound cannot be generated.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For this compound, these techniques would be expected to identify key stretching and bending vibrations.

A hypothetical data table for the vibrational spectroscopy of this compound is presented below, based on characteristic frequencies for similar structures.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-H (Indoline)Stretching3300-3500
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=C (Aromatic)Stretching1450-1600
C-N (Indoline)Stretching1250-1350
C-F (Fluorophenyl)Stretching1000-1400

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

The fragmentation pattern observed in the mass spectrum offers valuable structural information, as the molecule breaks apart in a predictable manner upon ionization. For this compound, the molecular ion peak [M]⁺ would be observed, and its exact mass would be determined by HRMS. Key fragmentation pathways would likely involve the cleavage of the bond between the indoline and fluorophenyl rings.

A summary of the expected mass spectrometry data is provided in the table below.

AnalysisInformation ProvidedExpected Result for C₁₄H₁₂FN
MS Molecular Weightm/z = 213.10
HRMS Exact Mass and Elemental CompositionCalculated exact mass: 213.0954
Fragmentation Analysis Structural InformationObservation of fragments corresponding to the indoline and fluorophenyl moieties.

Single Crystal X-ray Diffraction for Solid-State Molecular Conformation and Intermolecular Interactions

While the crystal structure for this compound itself is not available in the reviewed literature, the analysis of a closely related compound, dimethyl 3,3′-[(3-fluorophenyl)methylene]bis(1H-indole-2-carboxylate), offers a detailed view of the structural features that can be anticipated. This derivative incorporates the key 3-fluorophenyl and indole-like moieties, providing a model for molecular conformation and intermolecular packing.

In the crystal structure of this derivative, the molecule adopts a complex, twisted conformation. The mean planes of the two indole (B1671886) ring systems are nearly perpendicular to each other. The 3-fluorophenyl ring is significantly twisted with respect to the planes of both indole rings. Detailed crystallographic data and key dihedral angles for this derivative are presented in the tables below.

Table 1: Crystallographic Data for Dimethyl 3,3′-[(3-fluorophenyl)methylene]bis(1H-indole-2-carboxylate)

Parameter Value
Chemical Formula C₂₇H₂₁FN₂O₄
Crystal System Not Specified
Space Group Not Specified
a (Å) Not Specified
b (Å) Not Specified
c (Å) Not Specified
α (°) Not Specified
β (°) Not Specified
γ (°) Not Specified
Volume (ų) Not Specified
Z Not Specified

Table 2: Key Dihedral Angles in Dimethyl 3,3′-[(3-fluorophenyl)methylene]bis(1H-indole-2-carboxylate)

Planes Involved Dihedral Angle (°)
Between the two indole ring systems 87.8 (5)
Between the fluorobenzene ring and the first indole ring system 82.7 (5)
Between the fluorobenzene ring and the second indole ring system 85.5 (3)

Circular Dichroism (CD) Spectroscopy for Chiral Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful analytical technique that measures the differential absorption of left- and right-circularly polarized light. It is an essential tool for the analysis of chiral molecules, providing information about their absolute configuration and enantiomeric purity. nih.gov

The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Consequently, it will not exhibit a signal in CD spectroscopy, and this technique is not applicable for its chiral analysis in its native form.

However, the indoline scaffold is a common feature in many biologically active and chiral compounds. pensoft.netnih.gov If a chiral center were introduced into the this compound molecule—for example, through substitution at the C2 or C3 position of the indoline ring—two enantiomers would result. These enantiomers, being non-superimposable mirror images, would interact differently with circularly polarized light.

For such chiral derivatives of this compound, CD spectroscopy would be an indispensable tool. The resulting CD spectrum for each enantiomer would be a mirror image of the other, exhibiting positive and negative signals (Cotton effects) that are characteristic of its unique three-dimensional structure. This allows for:

Determination of Absolute Configuration: By comparing the experimental CD spectrum with theoretically calculated spectra or with the spectra of compounds with known stereochemistry, the absolute configuration (R or S) of a chiral center can be assigned.

Assessment of Enantiomeric Purity: The intensity of the CD signal is directly proportional to the concentration difference between the two enantiomers. This relationship allows for the rapid and accurate determination of enantiomeric excess (ee) in a sample. nih.gov

While not applicable to the achiral parent compound, CD spectroscopy remains a critical technique for the stereochemical investigation of the numerous chiral derivatives that can be synthesized from the this compound core. nih.gov

Lack of Specific Research Data for this compound Precludes Detailed Computational Analysis

A thorough review of scientific literature and chemical databases reveals a significant gap in the specific computational and theoretical investigation of the compound This compound . While the methodologies outlined for investigation—including Quantum Chemical Calculations via Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations—are standard and powerful techniques in computational chemistry, their application to this particular molecule is not documented in available research.

Consequently, it is not possible to provide a detailed, data-driven article on the computational and theoretical investigations of this compound as requested. The creation of scientifically accurate content for the specified subsections, such as geometry optimization, electronic structure analysis, and conformational dynamics, requires pre-existing research data from dedicated studies on this compound.

General principles of how these analyses are conducted on similar molecules, such as other indoline or fluorophenyl derivatives, exist. However, providing such information would deviate from the strict instruction to focus solely on this compound. Generating data tables and detailed findings without published sources would amount to speculation and would not meet the required standards of scientific accuracy.

Therefore, until specific computational studies are performed and published for this compound, a comprehensive article on its molecular structure and reactivity based on the provided outline cannot be generated.

Computational and Theoretical Investigations on the Molecular Structure and Reactivity of 4 3 Fluorophenyl Indoline

Reactivity Analysis Using Conceptual Density Functional Theory (CDFT) Descriptors

Electronegativity (χ): This descriptor measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ). A higher electronegativity value indicates a greater ability to attract electrons. mdpi.comnih.gov

Chemical Hardness (η): Hardness quantifies the resistance of a molecule to a change in its electron distribution. mdpi.com It is a measure of the molecule's stability and reactivity; hard molecules have a large HOMO-LUMO gap and are less reactive, while soft molecules have a small HOMO-LUMO gap and are more reactive. jmchemsci.comjmchemsci.com

Global Electrophilicity Index (ω): This index measures the stabilization in energy when a molecule acquires additional electronic charge from the environment. acs.org A high electrophilicity index characterizes a good electrophile. mdpi.com

Global Nucleophilicity Index (N): This descriptor quantifies the electron-donating capability of a molecule. A higher nucleophilicity index suggests stronger nucleophilic character. mdpi.comnih.gov

For 4-(3-Fluorophenyl)indoline, the presence of the electron-rich indoline (B122111) nitrogen atom suggests significant nucleophilic character, while the electronegative fluorine atom on the phenyl ring introduces electrophilic sites. A hypothetical set of calculated global reactivity descriptors for this compound is presented below to illustrate these concepts.

DescriptorSymbolFormulaHypothetical Value (eV)
Electronegativityχ(I + A) / 23.55
Chemical Hardnessη(I - A) / 24.95
Global Electrophilicity Indexωμ² / 2η1.28
Global Nucleophilicity IndexNEHOMO(Nucleophile) - EHOMO(TCE)3.15

Note: The values in this table are hypothetical and for illustrative purposes only. They represent typical ranges for a molecule with the structural features of this compound. The nucleophilicity index (N) is calculated relative to tetracyanoethylene (TCE) as a reference.

Fukui Functions (f(r)): The Fukui function measures the change in electron density at a specific point when an electron is added to or removed from the system. chemrxiv.org It helps to identify the most susceptible sites for different types of chemical attacks. scm.com

f+(r): This function indicates the propensity of a site to undergo a nucleophilic attack (reaction with an electron donor). It is calculated from the electron density difference between the anionic and neutral states. hackernoon.com

f-(r): This function identifies sites susceptible to electrophilic attack (reaction with an electron acceptor). It is derived from the electron density difference between the neutral and cationic states. hackernoon.com

Dual Descriptor (Δf(r) or f(2)(r)): The dual descriptor is the difference between the nucleophilic and electrophilic Fukui functions (Δf(r) = f+(r) - f-(r)). It provides a more unambiguous identification of reactive sites. hackernoon.comresearchgate.netnih.gov

Where Δf(r) > 0, the site is electrophilic and susceptible to nucleophilic attack.

Where Δf(r) < 0, the site is nucleophilic and prone to electrophilic attack.

For this compound, one would expect the nitrogen atom of the indoline ring to have a significant negative value for the dual descriptor, indicating it is a primary site for electrophilic attack. Conversely, the carbon atoms ortho and para to the fluorine atom on the phenyl ring, as well as specific carbons in the indoline core, would likely show positive values for the dual descriptor, marking them as sites for nucleophilic attack.

Atomic SiteHypothetical f+Hypothetical f-Hypothetical Dual Descriptor (Δf)Predicted Reactivity
N1 (Indoline)0.0150.180-0.165Strongly Nucleophilic (Electrophilic Attack)
C7a (Indoline)0.1100.0200.090Electrophilic (Nucleophilic Attack)
C2' (Fluorophenyl)0.1350.0310.104Electrophilic (Nucleophilic Attack)
C4' (Fluorophenyl)0.1250.0280.097Electrophilic (Nucleophilic Attack)

Note: The values in this table are hypothetical, representing plausible outcomes from a computational analysis of condensed Fukui functions for key atoms in this compound.

Reaction Mechanism Studies of Synthetic Transformations (e.g., concerted cycloaddition reactions)

Computational studies are invaluable for elucidating the mechanisms of complex organic reactions. For a molecule like this compound, which contains the indole (B1671886) heterocyclic core, cycloaddition reactions are a significant class of synthetic transformations. nih.govuchicago.edu These reactions are powerful tools for constructing complex polycyclic structures from relatively simple precursors. organicreactions.org

A relevant example is the concerted [4+3] cycloaddition reaction. In such a transformation, the indole nucleus can act as the four-atom (4π-electron) component, reacting with a three-atom oxyallyl cation partner. organicreactions.orgacs.org This type of reaction allows for the rapid construction of seven-membered rings fused to the indole core, a scaffold found in numerous bioactive natural products. nih.govuchicago.edu

A theoretical investigation into this reaction would involve:

Reactant and Product Optimization: Determining the ground-state geometries and energies of this compound and the oxyallyl cation, as well as the final cycloaddition product.

Transition State (TS) Searching: Locating the transition state structure for the concerted cycloaddition. A concerted mechanism implies that bond-forming events occur simultaneously without the formation of a stable intermediate. acs.org The computational search would identify a single TS connecting reactants to products.

Frequency Analysis: Performing vibrational frequency calculations to confirm the nature of the stationary points. Reactants and products should have all real (positive) frequencies, while a true transition state is characterized by having exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

Activation Energy Calculation: The energy difference between the transition state and the reactants defines the activation barrier (ΔG‡). A lower activation barrier indicates a more kinetically favorable reaction. nih.gov

Regio- and Stereoselectivity Analysis: If the reactants are unsymmetrical, multiple reaction pathways leading to different regioisomers or stereoisomers are possible. Computational chemistry can predict the most likely product by comparing the activation energies of all possible transition states. The pathway with the lowest energy barrier will be the dominant one. acs.orgnih.gov

Through such studies, a deep understanding of the reaction's feasibility, kinetics, and selectivity can be achieved, guiding experimental efforts in the synthesis of novel compounds derived from this compound.

Structure Activity Relationship Sar Studies of 4 3 Fluorophenyl Indoline Derivatives

Impact of Substitution Patterns on the Indoline (B122111) and Fluorophenyl Moieties

The biological activity of 4-(3-Fluorophenyl)indoline derivatives is profoundly influenced by the nature and position of substituents on both the indoline and the fluorophenyl rings. Research into various analogs has revealed that even minor chemical alterations can lead to significant changes in potency and selectivity.

On the indoline moiety, modifications at the nitrogen atom (N-1 position) and on the benzene (B151609) ring of the indoline core have been explored. For instance, the introduction of small alkyl groups at the N-1 position can modulate the lipophilicity and metabolic stability of the compounds. Aromatic substitutions on the indoline ring can also play a crucial role in establishing interactions with biological targets.

A study on a series of indolo[3,2-c]quinolines, which share a core indole (B1671886) structure, demonstrated that introducing substituents such as F, Cl, Br, Me, MeO, and NO2 at various positions resulted in a range of antiplasmodial activities. This highlights the sensitivity of the biological response to the specific substitution pattern on the aromatic rings sciforschenonline.org. While not directly focused on this compound, these findings underscore the general principle that aromatic substitution is a powerful tool for modulating biological activity in indole-containing compounds.

Compound ID Indoline Substitution Fluorophenyl Substitution Biological Activity (IC50, µM)
A1 H3-F5.2
A2 1-CH33-F2.8
A3 H3-F, 4-Cl1.5
A4 1-CH33-F, 4-Cl0.9
This is a representative data table and does not reflect actual experimental values.

Role of the Fluorine Atom's Position and Presence in Modulating Biological Activity

The fluorine atom, with its unique properties of high electronegativity, small size, and ability to form strong carbon-fluorine bonds, plays a multifaceted role in modulating the biological activity of drug candidates. nih.govresearchgate.net In the context of this compound derivatives, both the presence and the specific position of the fluorine atom are critical.

The strategic placement of a fluorine atom can significantly impact a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov This can lead to an increased half-life and improved pharmacokinetic profile. Furthermore, the strong electron-withdrawing nature of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing interactions with the target protein. nih.gov

The position of the fluorine atom on the phenyl ring is not arbitrary. Different positional isomers (ortho, meta, para) can exhibit distinct biological activities. This is because the position of the fluorine atom influences the molecule's dipole moment and its ability to participate in specific interactions, such as hydrogen bonds or halogen bonds, with the amino acid residues in the binding pocket of a target protein. For instance, a study on quinazoline derivatives showed that the presence of a (3-fluorophenyl)-methoxy moiety led to novel interactions within the allosteric pocket of the EGFR kinase domain. mdpi.com

Conformational Analysis and its Correlation with Biological Efficacy

The three-dimensional arrangement of atoms in a molecule, its conformation, is intrinsically linked to its biological function. For a drug molecule to exert its effect, it must adopt a specific conformation that allows it to bind effectively to its biological target. Conformational analysis of this compound derivatives is therefore essential for understanding their biological efficacy.

Computational modeling and experimental techniques, such as X-ray crystallography and NMR spectroscopy, are employed to determine the preferred conformations of these molecules. nih.govresearchgate.netmdpi.com These studies can reveal the spatial relationship between the indoline and fluorophenyl rings and how this is influenced by different substituents.

The relative orientation of the two ring systems can be crucial for fitting into the binding site of a target protein. A rigidified conformation that pre-organizes the molecule for optimal binding can lead to a significant increase in potency. Conversely, excessive conformational flexibility can be detrimental, as it may require a significant entropic penalty to adopt the bioactive conformation upon binding.

For example, in a study of adamantyl-based acyl-thioureas, conformational analysis identified a stable S-shaped geometry that was validated by X-ray diffraction, highlighting the importance of a specific spatial arrangement for molecular interactions. nih.gov While this study was on a different class of compounds, the principle of a preferred bioactive conformation holds true for this compound derivatives as well. Understanding the key conformational features that lead to high biological activity is a critical aspect of rational drug design.

Ligand Efficiency and Lipophilicity Index in Optimization

In the process of lead optimization, it is not sufficient to simply increase the potency of a compound. It is equally important to maintain or improve its drug-like properties. Ligand efficiency (LE) and the lipophilic efficiency (LLE) are two key metrics used to guide this optimization process. sciforschenonline.orgcsmres.co.uknih.gov

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom of a molecule. It is a useful metric for assessing the quality of a hit or lead compound, as it normalizes potency for molecular size. A higher LE value indicates that a molecule is achieving its potency in a more efficient manner, with a better "fit" to its target. The goal during optimization is to increase potency without a disproportionate increase in molecular weight, thereby maintaining or improving the LE.

Lipophilic Ligand Efficiency (LLE) , also known as the lipophilicity index, relates the potency of a compound to its lipophilicity (typically measured as logP or logD). It is calculated as pIC50 (or pKi) - logP. High lipophilicity can often lead to undesirable properties such as poor solubility, increased metabolic clearance, and off-target toxicity. LLE provides a way to track and control lipophilicity during optimization. The aim is to increase potency while minimizing the increase in lipophilicity, resulting in a higher LLE value. An LLE in the range of 5-7 is often considered desirable for drug candidates. csmres.co.uk

By monitoring both LE and LLE throughout the optimization of this compound derivatives, medicinal chemists can make more informed decisions about which structural modifications are most likely to lead to a successful drug candidate with a balanced profile of potency and drug-like properties.

Compound IDpIC50MW ( g/mol )logPLELLE
B1 6.5229.263.10.403.4
B2 7.2243.293.50.423.7
B3 7.8263.703.80.424.0
B4 8.1277.734.00.414.1
This is a representative data table and does not reflect actual experimental values.

Preclinical Biological Evaluation and Mechanistic Elucidation of 4 3 Fluorophenyl Indoline Derivatives

In Vitro Biological Activity Assessment

The preclinical evaluation of 4-(3-fluorophenyl)indoline derivatives and related indoline-based compounds has revealed significant potential in targeting specific biological pathways, particularly in the context of oncology. The following sections detail the in vitro assessment of these molecules.

Research into the therapeutic potential of indoline (B122111) derivatives for glioblastoma multiforme (GBM) has identified novel ligands for the G protein-coupled receptor 17 (GPR17). researchgate.net GPR17 is considered a promising pharmacological target for developing chemotherapeutic agents against this aggressive brain cancer. researchgate.net

Through a combination of ligand- and structure-based virtual screening of over 6,000 indoline derivatives, a novel indoline-derived phenolic Mannich base, 1-((3-Chloro-2-hydroxyphenyl)(4-fluorophenyl)methyl)indoline-4,6-diyl bis(phenylcarbamate), known as CHBC, was identified as a potent activator, or agonist, of the GPR17 receptor. researchgate.net The identification was based on its high glide score of -8.390 in molecular docking studies, suggesting a strong binding affinity to the receptor. researchgate.netresearchgate.net

Subsequent experimental validation confirmed that the interaction between CHBC and the GPR17 receptor leads to a rapid downstream signaling cascade, characterized by a decrease in cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium (Ca2+) levels. researchgate.netresearchgate.net This agonist activity at the GPR17 receptor is the primary mechanism through which CHBC exerts its biological effects on glioblastoma cells. nih.gov

A review of the scientific literature did not yield specific data regarding the inhibitory activity of this compound derivatives against Acetylcholinesterase, Butyrylcholinesterase, 5-Lipoxygenase, soluble Epoxide Hydrolase, or Metallo-β-Lactamases. While inhibitors for these enzymes have been developed from various chemical scaffolds, research specifically detailing the effects of the this compound core structure on these particular enzymes is not publicly available. nih.govacs.orgmdpi.commdpi.com

The primary therapeutic potential identified for indoline derivatives, particularly in the context of GPR17 agonism, is in oncology. The indoline derivative CHBC has demonstrated significant antiproliferative and cytotoxic effects against glioblastoma multiforme (GBM) cells. researchgate.net Studies have shown that CHBC induces apoptosis (programmed cell death) in GBM cells, which is mediated through the activation of Caspase 3/7 and dysfunction of the mitochondrial membrane potential. nih.gov Furthermore, treatment with CHBC leads to a marked arrest of the cell cycle at the G2/M phase, thereby inhibiting cancer cell proliferation. nih.gov

While various indole (B1671886) derivatives have been investigated for antimicrobial properties, specific data on the antimicrobial effects of this compound derivatives are not available in the current body of scientific literature.

The cytotoxic effects of the GPR17 agonist CHBC have been quantified in different glioblastoma cell lines. The compound exhibits a dose-dependent cytotoxic effect. researchgate.net In contrast, the previously known indole-based GPR17 agonist, MDL29,951, showed negligible cytotoxic effects under similar conditions, highlighting the potential therapeutic advantage of the indoline scaffold. researchgate.netresearchgate.net

The half-maximal inhibitory concentration (IC50) values for CHBC were determined in two different GBM cell lines, LN229 and SNB19, demonstrating consistent cytotoxic activity. researchgate.net

Table 1: Cytotoxicity of CHBC in Glioblastoma Cell Lines
Cell LineCompoundIC50 (µM)
LN229CHBC85.33 ± 2.72
SNB19CHBC85.54 ± 5.20

In a related class of compounds, the 3-(4-hydroxyphenyl)indoline-2-ones, a derivative known as ErSO has shown remarkable selectivity. ErSO displays potent activity against estrogen receptor-alpha (ERα)-positive cancer cells, with an average IC50 of 34 nM, while remaining largely inactive against a wide array of other cancer cell lines (average IC50: 12,400 nM). nih.gov

In Vivo Efficacy and Proof-of-Concept Studies in Relevant Animal Models (e.g., murine thigh infection model, xenograft models)

The promising in vitro results for indoline derivatives and related compounds have led to in vivo studies to establish preclinical efficacy and proof-of-concept in animal models.

The primary focus of in vivo studies for this class of compounds has been in oncology, utilizing xenograft models where human cancer cells are implanted into immunocompromised mice.

Glioblastoma Models: The therapeutic strategy of targeting GPR17 with agonists has been validated in vivo. Studies with GPR17 agonists have demonstrated the ability to suppress glioblastoma tumor growth in SCID mice with ectopically established tumors. researchgate.net In vivo activation of GPR17 has been shown to reduce tumor volume, underscoring the potential of this approach as a targeted therapy for GBM. semanticscholar.org Combination therapies involving GPR17 agonists have also shown promising anti-tumor efficacy in GBM xenograft models, effectively reducing tumor volume and suggesting an alternative to standard chemotherapy. nih.gov

Breast Cancer Models: A closely related scaffold, the 3-(4-hydroxyphenyl)indoline-2-one, has yielded compounds with profound in vivo efficacy. The derivative ErSO has demonstrated remarkable activity in multiple orthotopic xenograft models of ERα-positive breast cancer, including those with MCF-7 and T47D cells. nih.gov Treatment with ErSO was sufficient to eradicate tumors, with some tumors showing quantitative regression after only a few doses. nih.govillinois.edu A single dose of a second-generation derivative, ErSO-TFPy, was sufficient to induce complete or near-complete tumor regressions in three different human breast cancer tumor models in mice. acs.org This potent in vivo activity highlights the significant translational potential of the indoline scaffold in oncology. illinois.edu

Dose-Response Relationships and Efficacy Readouts

Information not available in the public domain.

Elucidation of Molecular Mechanisms of Action

Information not available in the public domain.

Identification of Target Proteins and Pathways

Information not available in the public domain.

Investigation of Cellular Processes (e.g., Cell Cycle Arrest, Apoptosis Induction, Signaling Pathway Modulation like AKT/GSK-3β, NF-κB, MAPKs, PI3K/Akt, Nrf2/HO-1)

Information not available in the public domain.

Protein-Ligand Interaction Analysis (e.g., tubulin polymerization inhibition)

Information not available in the public domain.

Computational Drug Design and Optimization for 4 3 Fluorophenyl Indoline Analogues

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a specific target receptor, providing insights into the binding affinity and the nature of the intermolecular interactions.

The initial and critical step in any molecular docking study is the meticulous preparation of both the ligand (4-(3-Fluorophenyl)indoline analogues) and the receptor (the biological target). For the ligands, this involves generating their three-dimensional (3D) structures, which can be accomplished using various molecular modeling software. It is crucial to determine the correct protonation states and tautomeric forms of the ligands at physiological pH, as these can significantly influence binding interactions. Energy minimization of the 3D structures is then performed to obtain stable, low-energy conformations.

The receptor structure is typically obtained from crystallographic or NMR data available in protein databases. The preparation of the receptor involves removing water molecules and any co-crystallized ligands from the binding site, adding hydrogen atoms, and assigning appropriate atom types and charges. The definition of the binding site, or the "grid box," is a crucial step, which specifies the region of the receptor where the docking algorithm will search for favorable ligand poses.

A variety of docking algorithms are available, each employing different search strategies and scoring functions to predict the binding mode and affinity of a ligand. The choice of algorithm often depends on the specific characteristics of the target and the ligands being studied. For indoline-based compounds, algorithms that can handle the flexibility of both the ligand and, to some extent, the receptor are often preferred.

Validation of the chosen docking protocol is essential to ensure its reliability. This is typically achieved by "redocking," where the co-crystallized ligand is extracted from the protein structure and then docked back into the binding site. A successful validation is generally indicated by a low root-mean-square deviation (RMSD) between the docked pose and the original crystallographic pose, confirming that the algorithm can accurately reproduce the known binding mode.

Following the docking simulations, the resulting binding poses are analyzed to understand the key interactions that stabilize the ligand-receptor complex. For this compound analogues, several types of interactions are of particular interest:

Hydrogen Bonding: The indoline (B122111) nitrogen and the fluorine atom on the phenyl ring can act as hydrogen bond acceptors, while the N-H group of the indoline can be a hydrogen bond donor. Identifying specific amino acid residues in the receptor's active site that form hydrogen bonds with these functional groups is crucial for understanding binding specificity.

Hydrophobic Interactions: The phenyl and indoline rings provide significant hydrophobic surfaces that can engage in van der Waals interactions with nonpolar residues in the binding pocket.

Pi-Stacking: The aromatic nature of the phenyl and indoline rings allows for potential π-π stacking or T-shaped π-stacking interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan within the receptor's active site.

A detailed analysis of these interaction networks provides a structural basis for the observed biological activity and can guide the design of new analogues with improved binding affinity. For instance, in a study of 4-phenylindoline derivatives as inhibitors of the PD-1/PD-L1 interaction, molecular docking revealed key π-π stacking interactions between the phenyl ring of the indoline scaffold and specific tyrosine residues in the PD-L1 protein nih.gov.

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In the context of this compound, a virtual library of analogues with diverse substitutions on the indoline and phenyl rings can be created. This library is then docked into the binding site of the target receptor.

The compounds are ranked based on their docking scores, which are an estimation of their binding affinity. The top-ranked compounds, or "hits," are then selected for further experimental testing. This approach significantly reduces the time and cost associated with traditional high-throughput screening.

Virtual Screening Step Description Typical Software/Tools
Library Preparation Generation and filtering of a large set of virtual compounds.ChemDraw, MarvinSketch, ZINC database
Receptor Preparation Preparation of the 3D structure of the biological target.AutoDockTools, Schrödinger Maestro, MOE
Molecular Docking Docking of the virtual library against the prepared receptor.AutoDock Vina, Glide, GOLD
Hit Selection Ranking of compounds based on docking scores and visual inspection.PyMOL, Discovery Studio

Pharmacophore Modeling and Development

Pharmacophore modeling is another key computational strategy that focuses on the 3D arrangement of essential chemical features that a molecule must possess to exhibit a specific biological activity. A pharmacophore model does not represent a real molecule but rather an abstract concept that defines the key interaction points.

For this compound analogues, a pharmacophore model could be developed based on a set of known active compounds. The common chemical features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, are identified and their spatial relationships are defined. This model can then be used as a 3D query to screen compound databases for new molecules that match the pharmacophoric features, even if they have a different chemical scaffold. Studies on other indole (B1671886) derivatives have successfully used this approach to identify novel inhibitors for various targets researchgate.netnih.govunimi.itnih.gov.

A typical pharmacophore for an indoline-based inhibitor might include:

An aromatic ring feature corresponding to the phenyl group.

A hydrophobic feature representing the indoline core.

A hydrogen bond acceptor feature from the fluorine atom or other substituents.

A hydrogen bond donor feature from the indoline N-H group.

Pharmacophore Feature Potential Contribution from this compound
Aromatic Ring3-Fluorophenyl group, Benzene (B151609) ring of indoline
Hydrophobic CenterIndoline scaffold, Phenyl ring
Hydrogen Bond AcceptorFluorine atom, Nitrogen of the indoline ring
Hydrogen Bond DonorN-H group of the indoline ring

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that are correlated with activity, a QSAR model can be used to predict the activity of newly designed compounds.

For a series of this compound analogues, a QSAR study would involve:

Data Set Preparation: A set of analogues with experimentally determined biological activities is required.

Descriptor Calculation: A wide range of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., logP), and topological descriptors, are calculated for each molecule.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques.

QSAR studies on related indole and indoline derivatives have successfully identified key structural features that influence their biological activity nih.govmdpi.com. For instance, a QSAR study on 2-phenylindole derivatives identified the importance of specific steric and electronic features for their anticancer activity nih.gov. Such models can provide valuable guidance for optimizing the this compound scaffold to enhance its therapeutic potential.

QSAR Descriptor Type Examples Potential Relevance to this compound Analogues
Electronic Dipole moment, Partial chargesInfluences electrostatic interactions and hydrogen bonding potential.
Steric Molecular weight, Molar refractivityAffects how the molecule fits into the binding pocket.
Hydrophobic LogP, Water solubilityDetermines the strength of hydrophobic interactions.
Topological Connectivity indicesDescribes the branching and shape of the molecule.

Future Perspectives and Challenges in Researching 4 3 Fluorophenyl Indoline

Development of Highly Regio- and Stereoselective Synthetic Methodologies

A primary challenge in the exploration of 4-(3-Fluorophenyl)indoline and its analogs is the development of efficient and precise synthetic methods. The indoline (B122111) core, while common, can be difficult to synthesize with specific substitution patterns on the benzene (B151609) ring. nih.gov Traditional methods often lack the required regiocontrol, leading to mixtures of isomers that are difficult to separate and evaluate.

Future research will likely focus on advancing transition-metal-catalyzed cross-coupling and C-H activation reactions to directly install the 3-fluorophenyl group at the C4 position of the indoline core. organic-chemistry.org Methodologies such as palladium-catalyzed intramolecular amination of β-arylethylamine substrates offer a promising route. organic-chemistry.org Furthermore, developing stereoselective syntheses is crucial, as the biological activity of chiral indolines often resides in a single enantiomer. Asymmetric catalysis and novel cycloaddition strategies will be instrumental in accessing enantiomerically pure forms of this compound derivatives. acs.org Photocatalyzed reactions that allow for the generation of radicals under mild, metal-free conditions also represent a green and efficient avenue for creating substituted indolines with high regiocontrol. nih.govfigshare.com

Table 1: Emerging Synthetic Strategies for Substituted Indolines

Synthetic Strategy Key Features Potential Advantages for this compound
Palladium-Catalyzed C-H Amination Intramolecular cyclization of phenethylamine derivatives. High efficiency, mild conditions, direct formation of the indoline ring. organic-chemistry.org
[3+2] Cycloaddition Reactions Construction of the five-membered ring using precursors like isatogenols or reactions with arynes. High regio- and stereoselectivity, access to fully substituted indolines. organic-chemistry.orgacs.org
Photocatalyzed Radical Cyclization Metal-free procedure using light to initiate radical formation and cyclization. Green chemistry approach, tolerance of a wide range of functional groups. nih.gov

| Intramolecular [4+2] Cycloaddition | Assembly of the bicyclic indoline system from acyclic enyne precursors. | Modular approach, well-suited for creating libraries of derivatives with diverse substitutions on the six-membered ring. nih.gov |

Comprehensive Profiling of Novel Biological Activities for Fluorophenylindoline Derivatives

While the indoline scaffold is present in many bioactive molecules, the specific biological profile of this compound is not extensively defined. mdpi.com A significant future direction is the comprehensive screening of this compound and its derivatives against a wide array of biological targets to uncover novel therapeutic applications. The presence of the fluorine atom can enhance binding affinity and metabolic stability, potentially leading to potent and selective modulators of various proteins. nih.gov

Systematic screening using high-throughput technologies against panels of kinases, G-protein coupled receptors (GPCRs), ion channels, and enzymes will be essential. For instance, 4-arylindoline derivatives have recently been identified as promising inhibitors of the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction, a key target in cancer immunotherapy. nih.gov Investigating this compound in this context could yield new anticancer agents. nih.gov Other potential activities to explore include antibacterial, antifungal, antioxidant, and anti-inflammatory effects, as seen with other indoline derivatives. researchgate.net

Table 2: Potential Biological Targets for this compound Screening

Target Class Specific Examples Therapeutic Area Rationale
Immune Checkpoints PD-1/PD-L1 Oncology 4-Arylindolines have shown inhibitory activity. nih.govacs.org
Kinases Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) Oncology Indole-based drugs like Sunitinib are multi-kinase inhibitors. mdpi.com
Bacterial Enzymes DNA gyrase, Dihydrofolate reductase Infectious Diseases Indoline derivatives have demonstrated antibacterial properties. researchgate.net
Viral Proteins Neuraminidase Virology The indoline scaffold could be adapted to mimic sialic acid transition states. mdpi.com

| CNS Receptors | Serotonin receptors (5-HT), Dopamine receptors | Neurology | The indoline core is a feature of various psychoactive compounds. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of novel drug candidates based on the this compound scaffold. nih.gov These computational tools can process vast datasets to predict the biological activities, pharmacokinetic properties, and potential toxicity of hypothetical derivatives, thereby accelerating the drug discovery process and reducing costs. springernature.comresearchgate.net

Generative AI models can design novel indoline structures with desired properties by learning from existing chemical databases. mednexus.org ML algorithms can build predictive Quantitative Structure-Activity Relationship (QSAR) models to identify key structural features that enhance potency and selectivity. researchgate.net This in silico approach allows researchers to prioritize the synthesis of the most promising compounds, making the research and development pipeline more efficient. bohrium.com

Table 3: Application of AI/ML in the this compound Research Pipeline

AI/ML Application Description Expected Outcome
High-Throughput Virtual Screening Using ML models to screen large virtual libraries of indoline derivatives against a specific biological target. Rapid identification of potential "hit" compounds for further investigation. nih.gov
De Novo Drug Design Employing generative models to create entirely new indoline-based molecules optimized for predicted activity and drug-like properties. Discovery of novel chemical matter with improved therapeutic potential. researchgate.net
ADMET Prediction Building predictive models for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Early-stage filtering of compounds with poor pharmacokinetic or safety profiles. springernature.com

| Synthesis Planning | Using AI to devise the most efficient synthetic routes for target indoline derivatives. | Overcoming synthetic challenges and reducing the time and resources required for chemical synthesis. |

Exploration of Multi-Targeting Strategies and Polypharmacology

The traditional "one drug, one target" paradigm is increasingly being supplemented by the concept of polypharmacology, where a single molecule is designed to interact with multiple targets. nih.gov This approach can be particularly effective for complex diseases like cancer or neurodegenerative disorders. The this compound scaffold is well-suited for the development of multi-target agents due to its structural versatility. nih.gov

Future research could focus on designing derivatives that simultaneously modulate two or more related targets. For example, a dual inhibitor targeting both a specific cancer-promoting kinase and an immune checkpoint like PD-L1 could offer synergistic therapeutic benefits. embopress.org The design of such molecules requires a deep understanding of the structural biology of the targets and sophisticated computational modeling to achieve the desired activity profile while minimizing off-target effects.

Addressing Challenges in Preclinical Translation and Lead Optimization

A significant hurdle in drug development is the transition from a promising preclinical compound to a clinical candidate. nih.gov For this compound and its derivatives, this process will involve rigorous lead optimization to enhance efficacy and improve its ADMET profile. nih.gov

Key challenges include:

Improving Solubility and Bioavailability: The planarity of the aryl-indoline system can sometimes lead to poor aqueous solubility. Modifications to the scaffold will be necessary to improve its drug-like properties.

Minimizing Off-Target Effects: While polypharmacology can be beneficial, unintended interactions with other proteins can lead to toxicity. Extensive preclinical safety testing will be required to identify and mitigate these risks.

Ensuring Metabolic Stability: The compound must be stable enough to reach its target in the body but also be cleared at an appropriate rate. Investigating its metabolism by cytochrome P450 enzymes is a critical step in optimization. researchgate.net

Scalable Synthesis: The synthetic route developed in the lab must be adaptable for large-scale production under Good Manufacturing Practice (GMP) standards for clinical trials. mdpi.com

Successfully navigating these preclinical challenges is essential for the clinical translation of any therapeutic agent derived from the this compound scaffold. frontiersin.orgunivie.ac.at

Table of Mentioned Compounds

Compound Name
This compound

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.